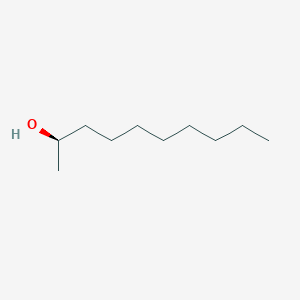

(R)-(-)-2-Decanol

CAS No.: 33758-15-5

Cat. No.: VC5353656

Molecular Formula: C10H22O

Molecular Weight: 158.285

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33758-15-5 |

|---|---|

| Molecular Formula | C10H22O |

| Molecular Weight | 158.285 |

| IUPAC Name | (2R)-decan-2-ol |

| Standard InChI | InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |

| Standard InChI Key | ACUZDYFTRHEKOS-SNVBAGLBSA-N |

| SMILES | CCCCCCCCC(C)O |

Introduction

(R)-(-)-2-Decanol, also known as (2R)-decan-2-ol, is an aliphatic alcohol with the molecular formula C10H22O. It is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. This compound is a stereoisomer of 2-decanol, specifically the R-enantiomer, which exhibits distinct properties and biological activities compared to its racemic or S-enantiomeric counterparts.

Synthesis

The synthesis of enantiopure (R)-(-)-2-decanol involves enzymatic methods, which are preferred for producing high-purity enantiomers. Continuous enzymatic synthesis techniques have been developed to efficiently produce (R)-2-alcohols, including (R)-2-decanol, using biocatalysts like lipases or alcohol dehydrogenases . These methods allow for the selective production of the R-enantiomer, which is crucial for applications requiring high enantiomeric purity.

Biological Occurrence and Applications

(R)-(-)-2-Decanol has been identified in certain plant species, such as Capsicum annuum and Houttuynia cordata . Its biological activities and potential applications are areas of ongoing research, particularly in fields like flavor chemistry and pharmaceuticals, where enantiomeric purity can significantly influence biological activity.

Continuous Enzymatic Synthesis

-

Conversion Rates: The efficiency of enzymatic synthesis can vary based on factors like enzyme specificity, substrate concentration, and reaction conditions. Continuous processes aim to optimize these parameters for higher conversion rates and product purity .

-

Enantiomeric Excess (ee): Achieving high enantiomeric excess is crucial for applications requiring pure enantiomers. Enzymatic methods can provide high ee values under optimized conditions.

Table 2: Synthesis Conditions for (R)-(-)-2-Decanol

| Parameter | Description |

|---|---|

| Method | Continuous enzymatic synthesis |

| Catalysts | Lipases or alcohol dehydrogenases |

| Conditions | Optimized temperature, pH, and substrate concentration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume